N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(12-3-1-6-20-12)16-10-15(18,11-5-8-19-9-11)13-4-2-7-21-13/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXDJVYLLPVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves the acylation of furan derivatives. One common method involves the reaction of furan-2-carboxylic acid with appropriate amines under controlled conditions. The process may include steps such as:
Acylation: Reacting furan-2-carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide bond.
Hydroxylation: Introducing a hydroxyl group to the ethyl chain, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Forming the furan rings through cyclization reactions, which may involve catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing different substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for cyclization reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or alkylated furan derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures can exhibit significant anticancer properties. N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has been studied for its ability to induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound shows potential antimicrobial activity against a range of pathogens. Preliminary studies suggest it may be effective against both bacterial and fungal strains.
Case Study: Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial effects against:
- Escherichia coli
- Staphylococcus aureus
These findings indicate the compound's potential as a lead structure for developing novel antimicrobial agents.
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing advanced materials due to its ability to undergo various chemical transformations. Its incorporation into polymer matrices has been explored for enhancing electrical conductivity and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares a furan-2-carboxamide backbone with several analogs but differs in substituent complexity. Key comparisons include:
Key Observations :
- The hydroxyethyl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., benzoyl in a3) .
Functional Group Impact on Reactivity
- Hydroxyethyl Group : Likely increases hydrophilicity and hydrogen-bonding capacity compared to alkyl or aryl substituents in analogs like N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide () .
Characterization Techniques
- Spectroscopy : $^1$H-NMR and $^13$C-NMR (used in ) would confirm the hydroxyethyl and furan substituents .
- Mass Spectrometry : High-resolution MS (as in ) would validate molecular weight and fragmentation patterns .
Physicochemical Comparisons
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a complex organic compound notable for its unique structural features, including multiple furan rings and a hydroxyethyl group. This structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Furan Rings : The presence of two furan rings contributes to the compound's reactivity and potential biological interactions.
- Hydroxyethyl Group : This moiety enhances solubility and may influence biological activity.
Antimicrobial Properties
Research has indicated that compounds with furan structures often exhibit antimicrobial properties. A study focusing on derivatives of furan compounds demonstrated that similar structures could inhibit bacterial growth effectively. For instance, compounds with furan moieties have shown activity against various strains of bacteria, suggesting that this compound may possess similar properties due to its structural similarity .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar furan derivatives have been identified as inhibitors of key enzymes involved in disease processes, such as SARS-CoV-2 main protease (Mpro). For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against Mpro, indicating that this compound could also exhibit enzyme inhibition properties .
Synthesis Methods
The synthesis of N-[2-(furan-2-y)-2-(furan-3-y)-2-hydroxyethyl]-N'-[(furan-2-y)methyl]ethanediamide involves several steps:
-
Formation of Furan Rings : Cyclization of appropriate precursors under acidic or basic conditions.
- Reagents : Acidic catalysts or bases.
- Conditions : Temperature and reaction time vary based on starting materials.
-
Introduction of Hydroxyethyl Group : Reaction with hydroxyethylating agents.
- Reagents : Hydroxyethyl halides or related compounds.
- Conditions : Typically requires a base for nucleophilic substitution.
-
Amide Formation : Reaction with carboxylic acids or their derivatives.
- Reagents : Coupling agents like EDC or DMT.
- Conditions : Reaction is usually carried out in a solvent under controlled temperatures.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial activity significantly. This suggests that N-[2-(furan-2-y)-2-(furan-3-y)-2-hydroxyethyl]-N'-[(furan-2-y)methyl]ethanediamide could be optimized for improved efficacy .
Study 2: Anticancer Activity Assessment
In vitro tests conducted on furan derivatives revealed their ability to induce apoptosis in various cancer cell lines. Compounds with dual furan functionalities were particularly effective, indicating a promising avenue for further research into N-[2-(furan-2-y)-2-(furan-3-y)-2-hydroxyethyl]-N'-[(furan-2-y)methyl]ethanediamide's anticancer potential .
Q & A
Q. Q1. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide?
Methodological Answer: The compound can be synthesized via a coupling reaction between furan-2-carboxylic acid and 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine. Key steps include:
- Coupling Reagents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO− as catalysts under microwave-assisted conditions to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. Q2. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
Q. Q3. How does pH influence the stability of this compound?
Methodological Answer: Stability studies in buffered solutions (pH 3–9) reveal:
- Acidic Conditions (pH < 5) : Hydrolysis of the amide bond occurs, forming furan-2-carboxylic acid and hydroxyethylamine derivatives (HPLC-MS confirmation) .
- Neutral/Alkaline (pH 7–9) : Stable for >72 hours, with <5% degradation .
Experimental Design:
- Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring.
- Buffer preparation: Phosphate (pH 7), citrate (pH 3), borate (pH 9).
Q. Q4. How to resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) arise from:
- Strain Variability : Test against standardized strains (e.g., S. aureus ATCC 25923) .
- Assay Conditions : Use microbroth dilution (CLSI guidelines) with controlled DMSO concentrations (<1% v/v) .
Q. Q5. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., COX-2 enzyme, PDB ID 5KIR).
- Key Interactions : Hydrogen bonding with Ser530 (ΔG = −8.2 kcal/mol) and π-π stacking with furan rings .
- MD Simulations : GROMACS with CHARMM36 force field to assess stability over 100 ns .
Q. Q6. How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the hydroxyethyl group with a thioethyl moiety to enhance metabolic stability (logP reduction from 2.1 to 1.7) .
- Prodrug Strategy : Esterify the hydroxyl group to increase oral bioavailability (e.g., acetylated derivative: 80% absorption in rat models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
